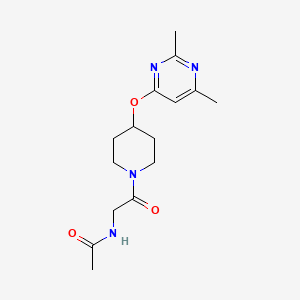

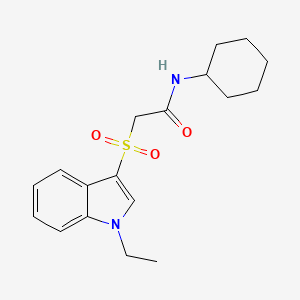

N-cyclohexyl-2-(1-ethylindol-3-yl)sulfonylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The first paper describes the use of a novel Bronsted acidic ionic liquid, triethylamine-bonded sulfonic acid {[Et3N–SO3H]Cl}, as a catalyst for the synthesis of various organic compounds, including β-acetamido ketones . Although the synthesis of N-cyclohexyl-2-(1-ethylindol-3-yl)sulfonylacetamide is not specifically mentioned, the principles of using sulfonic acid derivatives as catalysts in organic synthesis could potentially be applied to its synthesis.

Molecular Structure Analysis

The molecular structure of this compound would likely feature a sulfonyl group attached to an indole ring, similar to the vinyl sulfoxide functionality preserved in the cycloadducts discussed in the second paper . The indole ring is a common structure in many natural and synthetic compounds, known for its stability and reactivity.

Chemical Reactions Analysis

The second paper discusses sulfoxide-directed intramolecular [4 + 2] cycloadditions, which are a type of Diels-Alder reaction . While this compound is not a product of such a reaction, the sulfonyl group in its structure could potentially direct similar intramolecular reactions, depending on the other substituents present on the molecule.

Physical and Chemical Properties Analysis

Neither paper directly provides information on the physical and chemical properties of this compound. However, the properties of sulfonyl compounds, in general, can include high reactivity with nucleophiles due to the electrophilic nature of the sulfur atom, and the potential for hydrogen bonding due to the presence of oxygen atoms .

Relevant Case Studies

There are no specific case studies mentioned in the provided papers regarding this compound. However, the synthesis and reactions of related sulfonyl compounds are well-documented, suggesting that similar methodologies could be applied to study this compound .

Scientific Research Applications

Facile Route to PolysubstitutedN-benzyl Pyroglutamates

This research outlines a base-induced coupling/cyclization reaction of alpha-sulfonylacetamide with various ethyl (Z)-2-bromo-2-propenoates, creating a carbon skeleton with three contiguous asymmetric centers. The study proposes a ring-closure mechanism for these reactions, which could be relevant for understanding similar compound syntheses (Pei-Pei Sun et al., 2003).

Water-Soluble Sulfonato-Salen-type Schiff Bases

A series of water-soluble sulfonato-Salen-type ligands derived from different diamines has been designed and prepared for fluorescence sensors for Cu2+ detection in water and living cells. The inclusion of sulfonate groups improves stability and solubility, which may be pertinent for studies involving sulfonamide-based compounds (Li Zhou et al., 2012).

Antimicrobial Evaluation of Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives

This study focuses on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety for antimicrobial purposes. The versatility and antimicrobial efficacy of these compounds highlight the potential of sulfonamide moieties in developing new antimicrobial agents (E. Darwish et al., 2014).

Water-Soluble Near-Infrared Dye for Cancer Detection

A novel water-soluble near-infrared dye was developed for potential applications in cancer detection. The dye's stability and the synthetic strategy's focus on bioconjugation selectivity may be relevant for research into similar sulfonamide-based compounds for medical imaging applications (W. Pham et al., 2005).

Cyclam-Based Ligands for Coordination Properties

The synthesis and characterization of cyclam-based ligands bearing a N-sulfonylacetamide arm and their metal complexes showcase the zwitterionic form and coordination properties of such ligands. This could inform the design and application of N-cyclohexyl-2-(1-ethylindol-3-yl)sulfonylacetamide in coordination chemistry (R. Kannappan et al., 2011).

Mechanism of Action

Target of Action

The primary targets of N-cyclohexyl-2-(1-ethylindol-3-yl)sulfonylacetamide are currently unknown .

Mode of Action

Like other indole derivatives, it may interact with various enzymes, receptors, or ion channels within the cell, leading to changes in cellular function .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

properties

IUPAC Name |

N-cyclohexyl-2-(1-ethylindol-3-yl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S/c1-2-20-12-17(15-10-6-7-11-16(15)20)24(22,23)13-18(21)19-14-8-4-3-5-9-14/h6-7,10-12,14H,2-5,8-9,13H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXKBPDGLJQQEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B3010415.png)

![5-Bromotricyclo[8.2.1.0,3,8]trideca-3,5,7-trien-13-one](/img/structure/B3010422.png)

![tert-butyl (1-((2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)amino)-1-oxopropan-2-yl)carbamate](/img/structure/B3010423.png)

![N-benzyl-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B3010428.png)

![N-(2,6-dimethylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3010432.png)

![N-(2,5-dimethylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3010433.png)